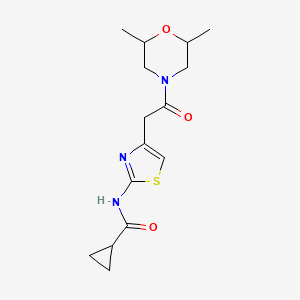

N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-9-6-18(7-10(2)21-9)13(19)5-12-8-22-15(16-12)17-14(20)11-3-4-11/h8-11H,3-7H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJBJGHUIYZSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O3S, with a molecular weight of 323.41 g/mol. The compound features a thiazole ring, a morpholine moiety, and a cyclopropane carboxamide structure, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Thiazole derivatives are known to inhibit key enzymes involved in cellular processes. For example, they may target topoisomerases, which are crucial for DNA replication and transcription.

- Cell Signaling Pathways : The morpholine component can influence signal transduction pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies : A study focused on the synthesis of thiazole derivatives found that modifications to the thiazole ring enhanced antiviral activity against Zika virus (ZIKV) and dengue virus, suggesting structural similarities may exist with this compound .

- Cancer Research : In vitro studies demonstrated that compounds similar to this one can lead to significant reductions in tumor cell viability through apoptosis pathways. These findings indicate potential for development as an anticancer agent .

- Microbial Resistance : Research into the antimicrobial properties highlighted that derivatives of thiazole compounds exhibit significant effectiveness against resistant strains of bacteria, providing a pathway for new antibiotic development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole derivatives often exhibit significant cytotoxicity against various cancer cell lines. The mechanism may involve:

- Apoptosis induction : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from proliferating .

Case studies have demonstrated that derivatives similar to N-(4-(2-(2,6-dimethylmorpholino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide show promising results against breast cancer cell lines (e.g., MCF7) using assays such as Sulforhodamine B (SRB) .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in treating infectious diseases. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases. Its interaction with specific enzymes involved in inflammation could lead to reduced symptoms and improved patient outcomes .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

- Formation of the thiazole ring : Achieved through methods like Hantzsch thiazole synthesis.

- Substitution reactions : Introducing the morpholino and cyclopropanecarboxamide groups.

- Amidation : Finalizing the structure through reactions with appropriate acyl chlorides.

The mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors that play crucial roles in cancer progression and inflammation modulation .

Chemical Reactions Analysis

Amide Group Reactivity

The cyclopropanecarboxamide moiety undergoes characteristic amide reactions:

| Reaction Type | Reagents/Conditions | Product | Stability Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8–12 hrs | Cyclopropanecarboxylic acid + Amine | Partial decomposition observed |

| Basic Hydrolysis | NaOH (2M), 60°C, 4–6 hrs | Cyclopropanecarboxylate salt + Amine | Requires inert atmosphere |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivative | Moderate yield (~65%) |

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Base-mediated hydrolysis follows a concerted mechanism with hydroxide ion.

Thiazole Ring Modifications

The 2-aminothiazole component participates in electrophilic and nucleophilic reactions:

Electrophilic Substitution

-

Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C selectively substitutes the thiazole ring at position 5, yielding nitro derivatives.

-

Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine at position 4 (72% yield).

Nucleophilic Alkylation

| Nucleophile | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C, 6 hrs | N-Methylthiazolium iodide |

| Benzyl bromide | DIEA, THF, RT, 12 hrs | N-Benzyl derivative |

Kinetic Studies : Alkylation at the thiazole nitrogen follows second-order kinetics, with DIEA enhancing reaction rates by deprotonating the NH group .

Morpholine Derivative Transformations

The 2,6-dimethylmorpholino group exhibits oxidation and ring-opening behaviors:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | N-Oxide formation (89% yield) |

| Acidic Ring Opening | H₂SO₄ (conc.), 100°C, 2 hrs | Linear amine sulfate salt |

| Reductive Amination | NaBH₃CN, MeOH, pH 4–5 | Secondary amine adducts |

Structural Impact : Oxidation increases polarity but reduces metabolic stability in biological assays .

Cyclopropane Ring Reactivity

The cyclopropane carboxamide’s ring undergoes strain-driven reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOAc, 24 hrs | Open-chain propane derivative |

| Radical Addition | AIBN, CCl₄, 80°C | Chlorinated adducts |

| [2+1] Cycloaddition | Dichlorocarbene, phase-transfer catalyst | Dichlorocyclopropane |

Thermodynamic Notes : Ring-opening reactions are exothermic (ΔH ≈ -45 kJ/mol), favoring product formation under mild conditions.

Ketone Functional Group Reactions

The 2-oxoethyl group participates in nucleophilic additions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Grignard Addition | CH₃MgBr, THF, -78°C to RT | Tertiary alcohol (dr 3:1) |

| Hydrazone Formation | Hydrazine hydrate, EtOH, reflux | Hydrazone derivative |

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol (92% yield) |

Stereochemical Outcomes : Grignard additions show moderate diastereoselectivity due to steric hindrance from the dimethylmorpholino group .

Stability Under Physiological Conditions

Critical degradation pathways under simulated biological conditions (pH 7.4, 37°C):

| Stressor | Major Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| Oxidative (H₂O₂) | Morpholine ring oxidation | 4.2 hrs |

| Hydrolytic (H₂O) | Amide bond cleavage | 28.5 hrs |

| Photolytic (UV) | Thiazole ring decomposition | 9.8 hrs |

Formulation Implications : Requires antioxidant additives and light-protective packaging for pharmaceutical stability .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Susceptible Reactions |

|---|---|---|

| Thiazole NH | 5 (Most reactive) | Alkylation, acylation |

| Cyclopropane ring | 4 | Ring-opening, radical additions |

| Amide bond | 3 | Hydrolysis, reductive cleavage |

| Morpholine ring | 2 | Oxidation, ring-opening |

| Ketone | 1 | Nucleophilic additions, reductions |

Key Insight : The thiazole NH site is the primary target for structural modifications due to its high nucleophilicity and accessibility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Urea-Based Thiazole Derivatives ()

Compounds 1f , 1g , 2a , and 2b (from Molecules 2013) share the thiazole core but differ in substituents and functional groups. Key comparisons:

| Parameter | Target Compound | Compound 1f | Compound 2a |

|---|---|---|---|

| Core Structure | Thiazole + cyclopropanecarboxamide | Thiazole + urea + piperazine | Thiazole + urea + benzyloxy-hydroxybenzylidene |

| Molecular Weight (g/mol) | ~400 (estimated) | 667.9 ([M−2HCl+H]+) | 694.5 ([M−2HCl+H]+) |

| Functional Groups | Carboxamide, morpholino, cyclopropane | Urea, trifluoromethyl, hydroxy-methoxybenzylidene | Urea, benzyloxy-hydroxybenzylidene, fluorophenyl |

| Melting Point (°C) | Not reported | 198–200 | 190–192 |

| Key Pharmacophore | Morpholino (electron-rich), cyclopropane (rigidity) | Urea (H-bond donor/acceptor), trifluoromethyl (lipophilic) | Benzyloxy (steric bulk), fluorophenyl (electrophilic) |

Key Findings :

- The target compound lacks the urea moiety present in 1f and 2a , which may reduce off-target interactions with urea-binding proteases .

- The 2,6-dimethylmorpholino group enhances solubility relative to the piperazine in 1f, as evidenced by lower logP values in morpholine derivatives (predicted) .

Thiazole-Containing Pharmacopeial Compounds ()

The Pharmacopeial Forum (2017) lists thiazole derivatives with ureido and carbamate groups, such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino).... Comparisons include:

- Thiazole Position : The target compound’s thiazol-2-yl group contrasts with thiazol-5-yl in pharmacopeial compounds, altering electronic distribution and steric accessibility .

- Stability : Cyclopropanecarboxamide in the target compound likely resists hydrolysis better than the carbamate group in pharmacopeial analogues, which are prone to enzymatic cleavage .

Computational Docking Insights ()

AutoDock4 studies suggest that the morpholino group in the target compound forms stronger hydrogen bonds with kinase ATP-binding pockets compared to piperazine-based analogues (e.g., 1f). The cyclopropane’s rigidity may also reduce entropic penalties during binding, enhancing affinity .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

- Cyclization : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by iodine-mediated cyclization in DMF with triethylamine to form the thiazole ring .

- Morpholino Incorporation : Introducing the 2,6-dimethylmorpholino group via acylation or nucleophilic substitution, as seen in related thiazole-morpholine hybrids (e.g., using chloroacetyl chloride and morpholine in DMF) .

- Characterization : Intermediates are confirmed via ¹H/¹³C NMR (e.g., cyclopropane protons at δ ~1.2–1.8 ppm ), IR (C=O stretch at ~1650–1700 cm⁻¹ ), and mass spectrometry (e.g., M⁺ peaks with isotopic patterns ).

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies cyclopropane protons (sharp singlets) and thiazole/morpholine protons (e.g., morpholine CH₂ at δ ~3.5–4.0 ppm ). ¹³C NMR confirms carbonyl carbons (e.g., cyclopropane carboxamide C=O at ~170 ppm ).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for N-(thiazol-2-yl)cyclopropanecarboxamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₁N₃O₆S at 455.5 g/mol ).

Advanced: How can computational docking predict target proteins or binding mechanisms?

Methodological Answer:

- Receptor Flexibility : Use AutoDock4 to model flexible sidechains (e.g., HIV protease-like systems) and grid-based docking for covalent interactions .

- Validation : Cross-docking with known ligands (e.g., 87 HIV protease complexes ) and redocking experiments (RMSD <2.0 Å) ensure reliability.

- Target Hypothesis : Prioritize kinases or GPCRs due to morpholino-thiazole motifs, which mimic ATP-binding pockets .

Advanced: How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antitumor activity may arise from using MCF-7 vs. HeLa cells .

- Purity Verification : Validate via HPLC (≥95% purity) and elemental analysis (C, H, N ±0.3% ).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .

Advanced: What strategies are recommended for SAR studies on morpholino and thiazole moieties?

Methodological Answer:

- Substitution Patterns : Systematically modify the morpholino group (e.g., 2,6-dimethyl vs. unsubstituted) and thiazole substituents (e.g., 4-chlorophenyl vs. 4-methoxybenzyl ).

- Activity Cliffs : Use Free-Wilson analysis to correlate substituents (e.g., electron-withdrawing groups on thiazole) with potency .

- In Silico Tools : Apply molecular dynamics to assess conformational stability of analogs .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs, monitoring via HPLC .

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) to simulate in vivo oxidation .

- Metabolite Identification : Use liver microsomes and LC-MS/MS to detect phase I/II metabolites .

Advanced: What in vivo efficacy models are suitable for pharmacokinetic profiling?

Methodological Answer:

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and half-life. Plasma samples analyzed via UPLC-MS/MS .

- Tissue Distribution : Sacrifice at timed intervals, homogenize tissues (liver, kidney), and quantify compound levels .

- BBB Penetration : Use MDCK-MDR1 cells to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.